molecular formula C23H20N4O5S B2585043 Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537046-48-3

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2585043
CAS No.: 537046-48-3
M. Wt: 464.5
InChI Key: FTSZOEQROKGLEN-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core. This molecule is distinguished by a 4-nitrophenyl substituent at position 5, a benzylthio group at position 2, and a methyl ester at position 4. The benzylthio moiety may influence solubility and intermolecular interactions, such as π-stacking or hydrophobic effects, compared to simpler alkylthio analogs .

Properties

CAS No.

537046-48-3

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28)

InChI Key

FTSZOEQROKGLEN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

  • The benzylthio group in the target compound introduces steric bulk and aromaticity compared to the methylthio groups in analogs.
  • The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects than the methoxyphenyl or dimethylphenyl groups in .

Physicochemical Properties

Table 1: Comparative Physical Properties

Compound Melting Point (°C) Molecular Formula Key Functional Groups
Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Data Unavailable C₂₅H₂₂N₄O₅S Benzylthio, 4-nitrophenyl, Ester
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 C₁₃H₁₁N₃O₂S Methylthio, Methoxyphenyl, Nitrile
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 266–268 C₁₄H₁₃N₃OS Methylthio, Dimethylphenyl, Nitrile

Insights :

  • The methylthio analogs in exhibit higher melting points (266–300°C), likely due to tighter packing from smaller substituents. The bulkier benzylthio group in the target compound may reduce crystallinity, though experimental data is needed.
  • The 4-nitrophenyl group increases molecular weight and polarizability compared to methoxyphenyl or dimethylphenyl groups.

Spectroscopic Data and Structural Analysis

Table 2: NMR Chemical Shift Comparisons

Compound Key NMR Shifts (δ, ppm) Notable Features
This compound Data Unavailable Expected aromatic protons (7–8 ppm)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 1.30 (t, 6H), 4.30 (q, 4H), 7.50–8.20 (m, Ar-H) Distinct ethyl ester and 4-nitrophenyl shifts
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 1.20 (t, 3H), 2.40 (s, 3H), 3.80–4.40 (m, ester and methoxy protons) Methoxy and ester group resonances

Insights :

  • The 4-nitrophenyl group in ’s compound produces downfield shifts (7.5–8.2 ppm) due to electron withdrawal, a pattern expected in the target compound .
  • Benzylthio protons in the target compound may resonate near 4.0–4.5 ppm (CH₂-S), distinct from methylthio groups (~2.5 ppm) in analogs.

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